An In-depth Technical Guide to 4-Iodobenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Iodobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzaldehyde, with the CAS number 15164-44-0, is an aromatic aldehyde that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Characterized by an iodine atom at the para position of the benzaldehyde (B42025) ring, this compound exhibits unique reactivity that makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of 4-Iodobenzaldehyde for professionals in research and development.
Core Properties of 4-Iodobenzaldehyde
4-Iodobenzaldehyde is a pale yellow to brown crystalline solid with a characteristic aromatic odor.[1][4] It is generally insoluble in water but soluble in common organic solvents such as ethanol (B145695), ether, and methanol.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 15164-44-0 | [3][4] |
| Molecular Formula | C₇H₅IO | [3][5][6] |
| Molecular Weight | 232.02 g/mol | [3][5] |
| Appearance | White to light yellow to light orange powder or crystals | |
| Melting Point | 77-82 °C | [7] |
| Boiling Point | 265 °C | [2][7] |
| Density | 1.883 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in methanol. | |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen. | [6] |
Spectral Data
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.65 (d, 2H, J=7.6Hz), 7.05 (d, 2H, J=7.6Hz) | [4] |
| FT-IR | Spectra available from various databases. | [5] |
| Mass Spectrometry | Data available in spectral databases. | [6] |
Synthesis and Experimental Protocols
4-Iodobenzaldehyde is a key substrate in a variety of organic reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent scaffolds in pharmaceuticals. 4-Iodobenzaldehyde is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde [8]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-iodobenzaldehyde (10.0 g, 43.1 mmol), phenylboronic acid (6.3 g, 51.7 mmol), and potassium carbonate (17.8 g, 129.3 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (B28343) (100 mL) and water (25 mL).
-
Degassing: Degas the mixture with a stream of argon for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.86 mmol, 2 mol%).
-
Reaction Execution: Heat the mixture to 80°C under an argon atmosphere and stir for 4 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to yield 4-biphenylcarboxaldehyde as a white solid.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 4-biphenylcarboxaldehyde.
Synthesis of Schiff Bases
4-Iodobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and ligands.
Experimental Protocol: Synthesis of N-(4-iodobenzylidene)aniline [8]
-
Reaction Setup: Dissolve 4-iodobenzaldehyde (5.0 g, 21.5 mmol) and aniline (B41778) (2.0 g, 21.5 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Execution: Reflux the mixture for 2 hours.
-
Isolation: Upon cooling to room temperature, a crystalline solid will precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain N-(4-iodobenzylidene)aniline as a pale yellow crystalline solid.
Applications in Drug Development and Materials Science
The reactivity of 4-Iodobenzaldehyde makes it a valuable precursor in the development of novel therapeutic agents and functional materials.
Pharmaceutical Synthesis
4-Iodobenzaldehyde is a key starting material for the synthesis of a range of biologically active molecules. Its applications include the preparation of:
-
Antibacterial Agents: It is used in the synthesis of complex molecules with antibacterial properties.[9]
-
Estrogen Receptor Modulators: It serves as a building block for polycyclic estrogen receptor modulators, which are investigated for their potential in treating hormone-dependent cancers.[9]
-
Anti-cancer Drugs: The iodo-substituted phenyl ring is a common moiety in various developmental anti-cancer agents.[3]
While 4-Iodobenzaldehyde itself is not typically studied for direct modulation of signaling pathways, it is a critical component in the synthesis of molecules designed to interact with specific biological targets. For instance, derivatives of benzaldehyde have been shown to modulate pathways such as the Sonic Hedgehog signaling pathway.
Materials Science
In the field of materials science, 4-Iodobenzaldehyde is utilized in the synthesis of:
-
Organic Light-Emitting Diodes (OLEDs): It is a precursor for compounds used in the development of electronic devices.[2]
-
Polymers and Coatings: The incorporation of the iodo-phenyl group can enhance the properties of polymers and coatings.[3]
-
Benzaldimine Monolayers: It is used in the preparation of self-assembled monolayers with potential applications in surface chemistry and electronics.[2]
Safety and Handling
4-Iodobenzaldehyde is classified as an irritant. It is important to handle this compound with appropriate safety precautions.
GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Store in a cool, dry, and well-ventilated place.
Conclusion
4-Iodobenzaldehyde is a high-value chemical intermediate with significant applications in organic synthesis, particularly for researchers and professionals in drug development and materials science. Its well-defined reactivity, especially in cross-coupling reactions, allows for the efficient construction of complex molecules. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory and in manufacturing processes.
References
- 1. CAS 15164-44-0: 4-Iodobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. Cas 15164-44-0,4-IODOBENZALDEHYDE | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Iodobenzaldehyde, CAS No. 15164-44-0 - iChemical [ichemical.com]
- 5. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
